molecular formula C10H18O2 B196130 8-Methyl-6-nonenoic acid CAS No. 59320-77-3

8-Methyl-6-nonenoic acid

Cat. No.: B196130
CAS No.: 59320-77-3
M. Wt: 170.25 g/mol
InChI Key: OCALSPDXYQHUHA-FNORWQNLSA-N
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Description

8-Methyl-6-nonenoic acid is an organic compound with the molecular formula C10H18O2. It is a carboxylic acid with a double bond and a methyl group on the sixth and eighth carbon atoms, respectively. This compound is known for its role as a precursor in the biosynthesis of capsaicin, the active component in chili peppers that imparts their characteristic pungency .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-6-nonenoic acid typically involves the use of organic synthesis techniques. One common method is the NHS/DCC activation strategy. In this method, 8-Methyl-6-nonenoyl carboxylic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of dicyclohexylcarbodiimide (DCC) in ethyl acetate under a nitrogen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-6-nonenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the double bond into an epoxide or a diol.

    Reduction: The double bond can be reduced to form 8-methyl-nonanoic acid.

    Substitution: The carboxylic acid group can be esterified or amidated.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methyl-6-nonenoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of capsaicinoids.

    Medicine: Research into its derivatives, such as capsaicin, has implications for pain management and anti-inflammatory treatments.

    Industry: It is used in the production of flavors, fragrances, and pharmaceuticals

Mechanism of Action

The mechanism of action of 8-Methyl-6-nonenoic acid is primarily related to its role as a precursor in the biosynthesis of capsaicin. In this pathway, this compound is converted into 8-Methyl-6-nonenoyl-CoA, which then reacts with vanillylamine to form capsaicin. This reaction is catalyzed by the enzyme capsaicin synthase, encoded by the Pun1 locus .

Comparison with Similar Compounds

    Capsaicin: The most well-known derivative of 8-Methyl-6-nonenoic acid, responsible for the pungency of chili peppers.

    Dihydrocapsaicin: Another capsaicinoid with similar properties but slightly different chemical structure.

    Capsiate: A non-pungent analog of capsaicin used in dietary supplements.

Uniqueness: this compound is unique due to its specific role in the biosynthesis of capsaicinoids. Its structure allows it to participate in the formation of the amide bond with vanillylamine, a key step in producing capsaicin and related compounds .

Properties

IUPAC Name

(E)-8-methylnon-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-9(2)7-5-3-4-6-8-10(11)12/h5,7,9H,3-4,6,8H2,1-2H3,(H,11,12)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCALSPDXYQHUHA-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307876
Record name (6E)-8-Methyl-6-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 8-Methylnonenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59320-77-3
Record name (6E)-8-Methyl-6-nonenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59320-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nonenoic acid, 8-methyl-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059320773
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6E)-8-Methyl-6-nonenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Methylnonenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The obtained 8-methyl-6-nonenoic acid (isomer ratio trans:cis=29:1, 408 mg, 2.40 mmol) was again dissolved in chloroform (10 ml), and a solution of cis-2-aminocyclohexanol (249 mg, 2.16 mmol) in chloroform (5 ml) was added dropwise at room temperature. The reaction mixture was concentrated under reduced pressure, the residue was again dissolved in chloroform (3 ml), and hexane (12 ml) was added dropwise. The reaction mixture was stirred overnight at room temperature, and the precipitated crystals were collected by filtration. Hexane (15 ml) was added to the obtained crystal, and the mixture was washed three times with 10% aqueous citric acid solution (10 ml) and once with saturated brine (10 ml), and dried over anhydrous magnesium sulfate. Magnesium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give trans-8-methyl-6-nonenoic acid (250 mg, 1.47 mmol, purity 98.8%, yield 35.1%).
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
249 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 8-Methyl-6-nonenoic acid in natural product synthesis?

A1: this compound is a crucial intermediate in synthesizing capsaicin [, ]. Capsaicin, the pungent compound found in chili peppers, has various pharmacological applications. The synthesis method highlighted in the research utilizes a Wittig reaction followed by Z→E isomerization to obtain this compound, which can then be further modified to produce capsaicin []. This method offers a more convenient approach compared to traditional methods.

Q2: Has this compound been identified in natural sources?

A2: Yes, research indicates that this compound is present in the methanol extract of Pergularia daemia []. This plant is known for its various medicinal properties, and the identification of this compound within its extracts suggests a potential contribution to its bioactivity.

Q3: Can this compound be chemically modified to generate novel compounds?

A3: Absolutely. Researchers have successfully synthesized derivatives of this compound by reacting it with commercially available drugs like acetaminophen and sulfamethoxazole []. This modification led to the creation of an ester (4-acetamidophenyl 8-methyl-6-nonenoate) and an amide (8-methyl-4-sulfamethoxazoyl-6-nonenamide), respectively. These newly synthesized compounds are being investigated for potential enhancements in biological activity against viruses and bacteria.

Q4: What analytical techniques are employed to characterize and quantify this compound?

A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique used to identify and quantify this compound in plant extracts and synthetic mixtures []. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio, providing a comprehensive analysis of the sample composition.

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